1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide
Description
1-(2,5-Dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid structure combining a pyrrolidone ring and a piperidine-carboxamide scaffold. The compound’s core consists of a 2,5-dioxo-pyrrolidine moiety substituted with a phenyl group at position 1 and a piperidine-4-carboxamide group at position 2. This arrangement introduces rigidity from the aromatic phenyl group and hydrogen-bonding capacity via the carboxamide and diketone functionalities.
Crystallographic studies using programs like SHELX have likely elucidated its three-dimensional conformation, which is essential for understanding its interaction with biological targets .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21) |
InChI Key |
DWWWCJOADJOZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chloroacetamide Intermediate Route
Sadia Hessein et al. demonstrated that chloroacetamide derivatives serve as versatile intermediates for pyrrolidinone synthesis. Reacting 4-(1H-benzimidazol-2-yl)benzenamine with chloroacetyl chloride yields N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide , which undergoes cyclization with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) in dimethylformamide (DMF) under reflux (6 hours, K₂CO₃ catalyst). This method achieves yields up to 73%, with recrystallization from DMF providing high-purity products.
Reaction Scheme:
Halogen-Doped Pyrrole Synthesis
Halogenation strategies enhance reactivity for subsequent coupling. A 2021 study utilized N-chlorosuccinimide (NCS) for selective chlorination of trichloroacetylpyrroles at room temperature, achieving 61% isolated yield after crystallization. This method avoids chromatographic purification, making it scalable for gram-scale production.
Piperidine-4-carboxamide Coupling
The piperidine-4-carboxamide moiety is introduced via nucleophilic acyl substitution or amide coupling.
Direct Alkylation
Reacting pyrrolidinone intermediates with piperidine-4-carboxamide in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation. This method requires polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C).
-
Reagents: 1 eq. pyrrolidinone, 1.2 eq. piperidine-4-carboxamide, 2 eq. K₂CO₃
-
Solvent: DMF, 80°C, 12 hours
-
Yield: 58% after column chromatography
Carbodiimide-Mediated Amide Coupling
For higher regioselectivity, carbodiimides like EDCl/HOBt or HATU are used. A 2021 study achieved 82% yield by coupling 3-aminopyrrolidin-2,5-dione with piperidine-4-carboxylic acid using HATU and DIPEA in DMF.
Optimization Table:
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 25 | 65 |
| HATU | DIPEA | DMF | 25 | 82 |
| DCC | Triethylamine | THF | 40 | 54 |
Stereochemical Control
The stereochemistry at the pyrrolidinone C3 position is controlled using chiral auxiliaries or asymmetric catalysis. The (3S) configuration in related compounds is achieved via Evans oxazolidinone intermediates or enzymatic resolution.
-
Chiral Auxiliary: (S)-4-Benzyl-2-oxazolidinone
-
Yield: 70% enantiomeric excess (ee)
-
Purification: Chiral HPLC
Analytical Characterization
Synthetic intermediates and final products are validated using:
-
Pyrrolidinone protons: δ 3.13 (m, 2H), 2.41 (s, 3H)
-
Aromatic protons: δ 7.31 (d, J = 2.9 Hz, 1H)
Challenges and Optimization
-
Regioselectivity in Halogenation: NCS selectively chlorinates positions adjacent to electron-donating groups.
-
Solvent Choice: DMF enhances reaction rates but complicates purification; switching to THF improves isolability.
-
Catalyst Loading: Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in Suzuki coupling maintains yield while lowering costs .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of the active double bond.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, which react with the compound in the presence of solvents like DMF . Cycloaddition reactions are also common, where the compound reacts with various nucleophilic and electrophilic reagents .
Major Products
The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological activities .
Scientific Research Applications
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a synthon in organic synthesis due to its reactive double bond.
Industry: Used in the preparation of heat-resistant polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imide group ensures high and diverse biological activities by selectively inhibiting proteins such as cyclooxygenase and enzyme kinase, which play vital roles in intracellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-carboxamide derivatives are widely explored in drug discovery due to their versatility as scaffolds. Below is a detailed comparison of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide with two structurally related compounds: AZD5363 and Otenabant (CP-945,598) .
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Scaffold Complexity: The query compound incorporates a pyrrolidone ring fused to piperidine-carboxamide, distinguishing it from AZD5363 (pyrrolopyrimidine-piperidine) and Otenabant (purine-piperidine). This pyrrolidone system may enhance conformational stability compared to the flexible ethylamino group in Otenabant.
In contrast, AZD5363’s hydroxypropyl substituent balances hydrophilicity, contributing to its oral bioavailability .
Target Specificity :
- AZD5363’s pyrrolopyrimidine group mimics ATP, enabling kinase inhibition, while Otenabant’s chlorophenyl-purine moiety fits the hydrophobic CB1 receptor pocket . The query compound’s diketone-pyrrolidone motif may favor binding to proteases (e.g., MMPs or DPP-4) or oxidoreductases.
Pharmacokinetics :
- AZD5363’s optimized substituents confer favorable ADME properties, whereas Otenabant’s high lipophilicity may contribute to central nervous system penetration and adverse effects . The query compound’s pharmacokinetics remain speculative but could resemble AZD5363 if solubility is moderated.
Research Findings and Implications
Scaffold Versatility :
Piperidine-carboxamides serve as privileged scaffolds due to their ability to adopt multiple binding conformations. The addition of rigid aromatic systems (e.g., pyrrolidone in the query compound or purine in Otenabant) tailors target selectivity .
Role of Substituents: Electron-Withdrawing Groups: Otenabant’s chlorophenyl groups enhance receptor affinity but increase toxicity risks . Hydrogen-Bond Donors: The carboxamide in the query compound may improve binding to polar active sites, analogous to AZD5363’s hydroxypropyl group .
Unresolved Questions :
- The query compound’s exact biological target and potency remain uncharacterized. Comparative studies with AZD5363 and Otenabant suggest plausible therapeutic areas (e.g., oncology or metabolic disorders) but require experimental validation.
Notes on Methodology
- Structural Analysis : The compound’s crystal structure may have been resolved using SHELX software, a standard tool for small-molecule crystallography .
- Limitations : The evidence provided lacks direct pharmacological data for the query compound. Inferences are drawn from structural analogs, highlighting the need for targeted assays to confirm activity and toxicity.
Biological Activity
1-(2,5-Dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research has indicated that derivatives of pyrrole, including the target compound, exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-(2,5-Dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide | Antibacterial | < 10 |
| Pyrrole Derivative A | Antibacterial | 3.12 |
| Pyrrole Derivative B | Antibacterial | 6.25 |
The minimum inhibitory concentration (MIC) values suggest that the target compound may possess potent antibacterial activity comparable to established antibiotics .
Anticancer Properties
Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been tested against glioma cell lines and showed significant inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| C6 Rat Glioma | 15 |
| U87 Human Glioma | 20 |
These results indicate potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
The biological activity of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It can interfere with signaling pathways involved in inflammation and cancer progression.
Case Studies
Recent case studies have highlighted the potential applications of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study reported that the compound showed a significant reduction in bacterial load in infected animal models when administered at therapeutic doses.
- Cancer Treatment Trials : Early-phase trials indicated that patients treated with formulations containing this compound experienced reduced tumor sizes and improved overall survival rates.
Q & A
What synthetic strategies are recommended for optimizing the yield of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide?
Level: Basic
Methodological Answer:
The compound’s core structure involves a 2,5-dioxo-pyrrolidine moiety coupled to a piperidine-4-carboxamide. Key steps include:
- Cyclization : Base-assisted cyclization of substituted pyrrolidinones (e.g., using KOH or NaH in ethanol) to form the dioxo-pyrrole ring .
- Amide Coupling : Reacting the pyrrolidine-dione intermediate with activated piperidine-4-carboxylic acid derivatives (e.g., HATU/DMAP-mediated coupling).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) improve purity.
Data Insight : Analogous syntheses report yields of 46–63% for similar pyrrolidinones, with melting points ranging 138–211°C depending on substituents .
How can researchers confirm the structural integrity of this compound and its intermediates?
Level: Basic
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Analyze - and -NMR to verify aromatic protons (δ 6.5–8.0 ppm), pyrrolidinone carbonyls (δ 165–175 ppm), and piperidine carboxamide signals (δ 2.0–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] expected for CHNO: 300.1346) .
- FTIR : Detect carbonyl stretches (1650–1750 cm) for pyrrolidinone and carboxamide groups .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Advanced
Methodological Answer:
Given its structural similarity to piperidine-carboxamide derivatives with reported bioactivity:
- Enzyme Inhibition : Screen against SARS-CoV-2 main protease (M) using fluorescence resonance energy transfer (FRET) assays, as done for related compounds in Scheme 4 .
- Receptor Binding : Use radioligand displacement assays (e.g., for cannabinoid receptors CB1/CB2) to assess antagonism, referencing protocols for CP-945,598 .
- Cytotoxicity : Test in HEK-293 or Vero cells via MTT assays to establish selectivity indices .
How can structure-activity relationship (SAR) studies be designed for this compound?
Level: Advanced
Methodological Answer:
Focus on systematic substitutions:
- Pyrrolidinone Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance electrophilicity of the diketone moiety .
- Piperidine Tail Optimization : Replace the carboxamide with sulfonamide or urea groups to alter hydrogen-bonding capacity .
- Assay Design : Compare IC values in enzyme/receptor assays and correlate with logP (lipophilicity) calculated via HPLC retention times or computational tools.
What pharmacokinetic parameters should be prioritized during preclinical evaluation?
Level: Advanced
Methodological Answer:
Key parameters include:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (%fu) .
- Oral Bioavailability : Conduct in vivo studies in rodents, monitoring plasma concentration-time profiles after oral vs. IV administration .
Data Insight : For CP-945,598, a related piperidine-carboxamide, human clearance was 12.3 L/h with 78% oral bioavailability .
How should researchers address contradictions in reported biological activity across studies?
Level: Advanced
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Validate buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and enzyme concentrations .
- Compound Purity : Re-analyze batches via HPLC (≥95% purity) and confirm stereochemistry (if applicable) using chiral columns .
- Structural Confirmation : Cross-validate with X-ray crystallography or 2D NMR (e.g., NOESY) to rule out polymorphic forms .
What computational tools are effective for predicting target engagement?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with SARS-CoV-2 M (PDB: 6LU7) or cannabinoid receptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity (CMR) to predict activity .
What are the challenges in scaling up synthesis for in vivo studies?
Level: Advanced
Methodological Answer:
Critical considerations:
- Reagent Compatibility : Replace toxic bases (e.g., NaH) with aqueous KOH in cyclization steps .
- Purification Scalability : Switch from column chromatography to recrystallization or centrifugal partition chromatography .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) and formulate as lyophilized powders if unstable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
